6-methyl-4-(4-methylthiophen-2-yl)-2-oxo-N-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxamide
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Overview
Description
6-methyl-4-(4-methylthiophen-2-yl)-2-oxo-N-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxamide is a heterocyclic compound that features a pyrimidine ring fused with a thiophene ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both pyrimidine and thiophene moieties in its structure suggests that it may exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-(4-methylthiophen-2-yl)-2-oxo-N-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxamide typically involves the condensation of appropriate precursors. One common method is the Gewald reaction, which involves the condensation of a thiophene derivative with a carbonyl compound and an amine . The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process would likely be optimized for yield and purity, involving steps such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-(4-methylthiophen-2-yl)-2-oxo-N-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-methyl-4-(4-methylthiophen-2-yl)-2-oxo-N-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Material Science: The compound’s thiophene moiety makes it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Biology: It is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 6-methyl-4-(4-methylthiophen-2-yl)-2-oxo-N-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For example, its anti-inflammatory activity could be due to the inhibition of cyclooxygenase (COX) enzymes, while its anticancer activity might involve the inhibition of kinases or other signaling proteins .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
6-methyl-4-(4-methylthiophen-2-yl)-2-oxo-N-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxamide is unique due to its combined pyrimidine and thiophene moieties, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
6-methyl-4-(4-methylthiophen-2-yl)-2-oxo-N-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-10-8-13(23-9-10)15-14(11(2)18-17(22)20-15)16(21)19-12-6-4-3-5-7-12/h3-9,15H,1-2H3,(H,19,21)(H2,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAMGUAFNYNYAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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